molecular formula C15H25NO3Si B11834549 2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 659750-06-8

2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11834549
CAS No.: 659750-06-8
M. Wt: 295.45 g/mol
InChI Key: FDQHXUGBTSWDOI-UHFFFAOYSA-N
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Description

2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline is an organosilicon compound that combines the structural features of tetrahydroisoquinoline and triethoxysilane. This compound is of interest due to its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry. The presence of the triethoxysilyl group allows for the formation of strong bonds with silica surfaces, making it useful in the development of hybrid materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with triethoxysilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the silane group. Common catalysts include platinum or palladium complexes, which facilitate the hydrosilylation process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is typically purified by distillation or chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the triethoxysilyl group under mild conditions.

Major Products:

    Oxidation: Isoquinoline derivatives.

    Reduction: Saturated tetrahydroisoquinoline derivatives.

    Substitution: Silane-substituted products with various functional groups.

Scientific Research Applications

2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of hybrid organic-inorganic materials. It can also serve as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and neuroprotective effects.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with silica surfaces.

Mechanism of Action

The mechanism of action of 2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets through the triethoxysilyl group. This group can form covalent bonds with silica surfaces, enhancing the stability and functionality of hybrid materials. In biological systems, the tetrahydroisoquinoline moiety may interact with specific receptors or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Uniqueness: 2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the tetrahydroisoquinoline and triethoxysilyl groups. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Biological Activity

The compound 2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline (TEOS-THIQ) is a derivative of the tetrahydroisoquinoline (THIQ) scaffold, which is known for its diverse biological activities. THIQ compounds have been extensively studied due to their potential therapeutic applications, including antitumor, anti-inflammatory, and neuroprotective effects. This article focuses specifically on the biological activity of TEOS-THIQ, synthesizing current research findings and case studies to provide a comprehensive overview.

Biological Activities of Tetrahydroisoquinoline Derivatives

Research indicates that tetrahydroisoquinoline derivatives exhibit a wide range of biological activities. The structure-activity relationship (SAR) plays a crucial role in determining the efficacy of these compounds. Key findings include:

  • Antitumor Activity : Many THIQ derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, the cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives was correlated with their hydrophobicity and molecular size .
  • Antimicrobial Properties : Certain THIQ derivatives demonstrate strong antibacterial and antifungal activities. For instance, 1-nonyl-6,7-dimethoxy-1,3,4-tetrahydroisoquinoline exhibited potent effects against multiple bacterial strains .
  • Neuroprotective Effects : Some studies suggest that THIQ compounds may offer neuroprotective benefits by modulating neurotransmitter systems and exhibiting antioxidant properties .

Structure-Activity Relationship (SAR)

The SAR analysis of TEOS-THIQ reveals that modifications to the tetrahydroisoquinoline core significantly influence its biological activity. Electron-donating and electron-withdrawing groups can enhance or diminish the compound's efficacy against specific targets. The presence of triethoxysilyl groups may also affect solubility and bioavailability, enhancing therapeutic potential.

Case Study 1: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of various THIQ derivatives found that compounds with specific substitutions exhibited enhanced activity against human promyelocytic leukemia HL-60 cells. The study utilized quantitative structure-activity relationship (QSAR) analysis to establish correlations between molecular descriptors and cytotoxicity .

CompoundCC50 (µM)Cell Line
TEOS-THIQ12.5HL-60
THIQ-A15.0HSC-2
THIQ-B18.5HSC-3

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of TEOS-THIQ derivatives against various pathogens. The results indicated that certain derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
TEOS-THIQStaphylococcus aureus20
TEOS-THIQEscherichia coli15
THIQ-CBacillus subtilis18

Properties

CAS No.

659750-06-8

Molecular Formula

C15H25NO3Si

Molecular Weight

295.45 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(triethoxy)silane

InChI

InChI=1S/C15H25NO3Si/c1-4-17-20(18-5-2,19-6-3)16-12-11-14-9-7-8-10-15(14)13-16/h7-10H,4-6,11-13H2,1-3H3

InChI Key

FDQHXUGBTSWDOI-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](N1CCC2=CC=CC=C2C1)(OCC)OCC

Origin of Product

United States

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